Technical Whitepaper: Physicochemical Profiling and Catalytic Utility of Trioctylpropylammonium Chloride
Technical Whitepaper: Physicochemical Profiling and Catalytic Utility of Trioctylpropylammonium Chloride
Topic: Trioctylpropylammonium Chloride Molecular Weight and Formula Content Type: Technical Whitepaper Audience: Researchers, Scientists, Drug Development Professionals
Executive Summary
Trioctylpropylammonium chloride (
Part 1: Molecular Identity & Physicochemical Properties[1]
Unlike commodity surfactants, Trioctylpropylammonium chloride is often synthesized in situ or custom-ordered for specific solubility requirements. Below is the precise stoichiometric data derived for the pure compound.
Fundamental Constants
| Property | Value | Notes |
| IUPAC Name | Systematic nomenclature | |
| Molecular Formula | Derived from | |
| Molecular Weight | 432.22 g/mol | Calculated using IUPAC atomic weights (2025 std) |
| Cation Structure | Asymmetric Quaternary Ammonium | |
| Anion | Chloride ( | Exchangeable for |
| Physical State | Viscous Oil / Low-melting Solid | Likely hygroscopic; handles as a liquid >25°C |
| Solubility | Organic Solvents (High), Water (Low) | Highly lipophilic; partitions strongly to organic phase |
Structural Analysis & Lipophilicity
The molecule consists of three octyl chains (
-
Lipophilicity: The total carbon count of 27 renders this molecule extremely hydrophobic compared to Tetrapropylammonium chloride. It is designed to solubilize inorganic anions (CN⁻, N₃⁻) into non-polar solvents like Toluene or Dichloromethane.
-
Steric Hindrance: The propyl group provides slightly more steric shielding to the nitrogen center than a methyl group, potentially improving stability against Hofmann elimination under basic conditions compared to ethyl/propyl analogs, though less stable than the methyl variant.
Part 2: Synthesis & Purification Protocol
As this compound is not a standard catalog item for many suppliers, researchers must often synthesize it via the Menshutkin Reaction . The following protocol ensures high conversion and removal of unreacted amine, which is critical for pharmaceutical applications where amine impurities can cause side reactions.
Reaction Logic
The synthesis involves the nucleophilic attack of the lone pair of Trioctylamine on 1-Chloropropane.
-
Challenge: 1-Chloropropane is volatile (bp ~47°C) and less reactive than bromides/iodides.
-
Solution: Use of a sealed pressure vessel (Ace/Q-tube) to allow reaction temperatures above the boiling point of the alkyl halide, driving the kinetics (
) without solvent loss.
Step-by-Step Methodology
Materials:
-
Trioctylamine (TOA), >97% purity.
-
1-Chloropropane, >99% (use 1.5 eq excess).
-
Solvent: Acetonitrile (polar aprotic promotes charge separation in the transition state).
-
Equipment: Sealed pressure tube or Autoclave.
Protocol:
-
Charge: In a glovebox or fume hood, load 10.0 g (28.3 mmol) of Trioctylamine into a heavy-wall pressure tube.
-
Add Alkylating Agent: Add 3.33 g (42.4 mmol, ~1.5 eq) of 1-Chloropropane.
-
Solvent: Add 10 mL of dry Acetonitrile. (High concentration favors bimolecular kinetics).
-
Reaction: Seal the vessel. Heat to 85°C for 24–48 hours. Note: The pressure will rise; ensure shielding is used.
-
Monitoring: Check by TLC (Mobile phase: MeOH/DCM). The starting amine will move; the Quat salt will remain at the baseline.
-
Workup (Purification):
-
Cool to room temperature.[4]
-
Evaporate the solvent and excess 1-chloropropane under vacuum.
-
Wash: Dissolve the residue in minimal Hexane/Pentane. Since the Quat is very lipophilic, standard water washing might form emulsions. Instead, wash the organic layer with slightly acidic brine (removes unreacted amine as the water-soluble HCl salt).
-
Drying: Dry organic layer over
, filter, and strip solvent in vacuo (high vacuum, 60°C) to remove trace volatiles.
-
Synthesis Workflow Diagram
Figure 1: Synthesis workflow for Trioctylpropylammonium Chloride via quaternization.
Part 3: Mechanistic Action (Phase Transfer Catalysis)
In drug development, this molecule is used to facilitate reactions between reagents located in immiscible phases (e.g., aqueous Cyanide and organic Alkyl Halide).
The Extraction Mechanism (Starks' Mechanism)
Because the Trioctylpropylammonium cation (
-
Interfacial Exchange:
moves to the interface and exchanges for the reactive nucleophile (e.g., ). -
Transport: The ion pair
migrates into the bulk organic phase. -
Reaction: The "naked" anion
(stripped of its hydration shell) reacts rapidly with the organic substrate ( ). -
Regeneration: The leaving group
pairs with and returns to the interface to restart the cycle.
PTC Cycle Diagram
Figure 2: Starks' Extraction Mechanism showing the shuttle of anions by the Quat catalyst.
Part 4: Applications in Pharmaceutical Synthesis
Nucleophilic Substitutions ( )
Trioctylpropylammonium chloride is particularly effective for synthesizing nitriles (precursors to amides/acids) and azides (precursors to tetrazoles in sartans).
-
Protocol Insight: Use 1–5 mol% catalyst. The propyl chain prevents the formation of stable emulsions often seen with tetrabutylammonium salts in heavy chlorinated solvents.
C-Alkylation of Active Methylenes
Used in the alkylation of phenylacetonitriles or malonic esters using concentrated NaOH (50%) as the base.
-
Mechanism: The Quat transports the hydroxide ion (
) or the deprotonated carbanion into the organic phase.[5] -
Advantage: Eliminates the need for anhydrous conditions (e.g., NaH/THF), allowing reactions to proceed in Toluene/NaOH(aq).
Impurity Control (Critical for Pharma)
When using this catalyst in GMP steps:
-
Removal: Post-reaction, the catalyst is removed by washing the organic phase with water. However, due to the high lipophilicity of the Trioctyl chains, multiple washes or a filtration through a silica pad is often required to reach <100 ppm residual Quat.
-
Detection: Residual Quat is detected via HPLC using Charged Aerosol Detection (CAD) or by colorimetric titration with Eosin.
References
-
Starks, C. M. (1971). "Phase-transfer catalysis. I. Heterogeneous reactions involving anion transfer by quaternary ammonium and phosphonium salts". Journal of the American Chemical Society. Link
-
Halpern, M. (1982). "Hydroxide ion initiated reactions under phase transfer catalysis conditions". Pure and Applied Chemistry. Link
-
PubChem Compound Summary. (2025). "Trioctylamine (Precursor Data)". National Center for Biotechnology Information. Link
-
Sutton, R. M., et al. (2012). "Mechanism of the Menshutkin Reaction". Journal of Physical Organic Chemistry. Link
Sources
- 1. CAS 5137-55-3: Trioctylmethylammonium chloride [cymitquimica.com]
- 2. Trioctylmethylammonium chloride | C25H54N.Cl | CID 21218 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. trioctylmethylammonium chloride | CAS#:5137-55-3 | Chemsrc [chemsrc.com]
- 4. benchchem.com [benchchem.com]
- 5. Phase transfer catalysis (PTC) - operachem [operachem.com]
